2-Butene

Description

But-2-ene is a butene.

This compound is a natural product found in Grindelia hirsutula, Grindelia stricta, and Aster koraiensis with data available.

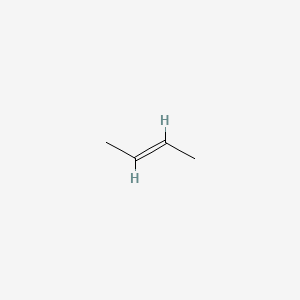

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRGUVFOMOMEM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array, CH3CHCHCH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-butene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-butene | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-69-3 | |

| Details | Compound: 2-Butene, (2E)-, homopolymer | |

| Record name | 2-Butene, (2E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027255 | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Flammable gas | |

CAS No. |

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017NGL487F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2-Butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular geometry and bond angles of 2-butene (B3427860), an unsaturated hydrocarbon with the chemical formula C₄H₈. A fundamental understanding of the structural characteristics of this compound, including its isomeric forms, is crucial for its application in various chemical syntheses and as a building block in the development of novel therapeutics.

Core Concepts: Hybridization and Isomerism

This compound is a simple alkene that exists as two geometric isomers: cis-2-butene (B86535) and trans-2-butene.[1][2] This isomerism arises from the restricted rotation around the carbon-carbon double bond. The central carbon atoms (C2 and C3) involved in the double bond are sp² hybridized.[3][4][5][6] This hybridization results in a trigonal planar geometry around each of these carbon atoms, with the atoms bonded to them lying in the same plane.[3][4][7] The ideal bond angles in a trigonal planar arrangement are 120°.[3][4][7][8]

The terminal carbon atoms (C1 and C4) in the methyl groups are sp³ hybridized, leading to a tetrahedral geometry around them with bond angles of approximately 109.5°.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the molecular geometry of cis- and trans-2-butene.

| Parameter | cis-2-Butene | trans-2-Butene |

| Hybridization of C2 and C3 | sp²[3][5][6][10] | sp²[5][6][10] |

| Hybridization of C1 and C4 | sp³[9] | sp³[9] |

| Geometry around C2 and C3 | Trigonal Planar[3][4][7] | Trigonal Planar[8] |

| C=C-C Bond Angle | ~125.4° | ~123.6° |

| H-C=C Bond Angle | ~120°[7][11] | ~120°[8] |

| C-C-H Bond Angle (in CH₃) | ~109.5° | ~109.5° |

Note: The C=C-C bond angles deviate slightly from the ideal 120° due to steric hindrance between the methyl groups in the cis isomer and to a lesser extent in the trans isomer.

Experimental Protocols

The determination of molecular geometry and bond angles for molecules like this compound is primarily achieved through a combination of spectroscopic techniques and computational modeling.

Microwave Spectroscopy: This high-resolution technique allows for the precise measurement of the moments of inertia of a molecule in the gas phase. From these moments of inertia, the bond lengths and bond angles can be accurately determined. The experimental protocol involves introducing a gaseous sample of the this compound isomer into a microwave spectrometer. The sample is then irradiated with microwave radiation of varying frequencies. The frequencies at which the radiation is absorbed correspond to the rotational transitions of the molecule. By analyzing the resulting rotational spectrum, the rotational constants can be extracted, which are then used to calculate the molecular geometry.

Gas Electron Diffraction: In this method, a beam of high-energy electrons is passed through a gaseous sample of this compound. The electrons are scattered by the atoms in the molecule, creating a diffraction pattern. This pattern is dependent on the internuclear distances within the molecule. By analyzing the diffraction pattern, the bond lengths and bond angles can be determined.

Computational Chemistry: Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for predicting the molecular geometry of molecules. These calculations solve the Schrödinger equation for the molecule to determine its lowest energy conformation. The experimental protocol for computational modeling involves using specialized software to build a model of the this compound molecule. The desired level of theory and basis set are then selected, and the geometry optimization calculation is performed. The output of the calculation provides the optimized bond lengths and bond angles.

Visualization of Molecular Geometries

The following diagrams, generated using the DOT language, illustrate the molecular geometries of cis- and trans-2-butene.

Caption: Molecular geometry of cis-2-butene.

Caption: Molecular geometry of trans-2-butene.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. brainly.com [brainly.com]

- 6. What is the hybridization at the two central carbon atoms of this compound?.. [askfilo.com]

- 7. (Solved) - Take cis-2-butene What is the bond angle and molecular geometry... (1 Answer) | Transtutors [transtutors.com]

- 8. homework.study.com [homework.study.com]

- 9. The terminal carbon atom in 2 butene is hybridized class 11 chemistry CBSE [vedantu.com]

- 10. homework.study.com [homework.study.com]

- 11. Answered: Take cis-2-butene What is the bond angle and molecular geometry around each of the 2 middle carbon atoms? Rotation around double bonds is not possible.… | bartleby [bartleby.com]

Introduction to Cis-Trans Isomerism in 2-Butene

An In-depth Technical Guide to Cis-Trans Isomerism in 2-Butene (B3427860)

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms in three-dimensional space.[1] In the case of this compound (C₄H₈), the presence of a carbon-carbon double bond (C=C) is central to this phenomenon.[1] The C=C double bond restricts free rotation, leading to two distinct geometric isomers: cis-2-butene (B86535) and trans-2-butene.[1][2][3] In cis-2-butene, the two methyl (-CH₃) substituent groups are located on the same side of the double bond, whereas in trans-2-butene, they are on opposite sides.[1][4][5] These different spatial arrangements result in distinct physical and chemical properties for each isomer.[1]

Molecular Structure and Bonding

The geometry of this compound is dictated by the sp² hybridization of the two central carbon atoms involved in the double bond. Each of these carbon atoms forms three σ-bonds, creating a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p-orbitals on each carbon atom overlap sideways to form a π-bond, which lies above and below the plane of the σ-bonds. It is the energy barrier to breaking this π-bond that prevents free rotation and gives rise to stable cis and trans isomers.

-

cis-2-Butene ((Z)-but-2-ene): The methyl groups are on the same side of the double bond. This arrangement leads to steric strain between the bulky methyl groups, making the molecule less stable than the trans isomer.[6][7]

-

trans-2-Butene ((E)-but-2-ene): The methyl groups are on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[6][7]

Molecular structures of cis- and trans-2-butene.

Comparative Physical and Chemical Properties

The structural differences between cis- and trans-2-butene give rise to measurable variations in their physical and chemical properties.

| Property | cis-2-Butene | trans-2-Butene | Rationale for Difference |

| Boiling Point | ~4 °C[8] | ~1 °C[8] | cis-2-butene has a small net dipole moment, leading to stronger intermolecular dipole-dipole interactions. The dipole moments in the trans isomer cancel out.[9] |

| Melting Point | -138.9 °C[8] | -105.5 °C | The U-shape of the cis isomer packs less efficiently in the solid state compared to the more linear trans isomer, resulting in weaker intermolecular forces.[9] |

| Density | 0.641 g/mL (at 3.7 °C)[8] | 0.626 g/mL (at 0.9 °C)[8] | The more compact structure of the cis isomer results in a slightly higher density. |

| Dipole Moment | ~0.3 D | 0 D | In the cis isomer, the electron-donating methyl groups create a net molecular dipole. In the trans isomer, the individual bond dipoles cancel each other out.[9] |

| Heat of Hydrogenation (ΔH°hydrog) | -119 kJ/mol[6][7] | -115 kJ/mol[6][7] | The higher energy (less stable) cis isomer releases more heat upon hydrogenation to butane.[6][7] |

| Stability | Less Stable | More Stable | trans-2-butene is more stable by approximately 4 kJ/mol due to reduced steric strain between the methyl groups.[6][7][10][11] |

Interconversion of Isomers

The interconversion between cis- and trans-2-butene does not occur spontaneously under normal conditions due to the high energy barrier required to break the π-bond (approximately 264 kJ/mol).[5] However, this isomerization can be induced under specific conditions:

-

Acid Catalysis: Treatment with a strong acid can catalyze the interconversion by protonating the double bond, forming a carbocation intermediate. This intermediate can then rotate freely around the single bond before deprotonation, leading to an equilibrium mixture of the two isomers.[6][7]

-

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the C-C bond has a single bond character, allowing for rotation.

The equilibrium between the two isomers favors the more stable trans form. At room temperature, the equilibrium mixture consists of approximately 76% trans-2-butene and 24% cis-2-butene.[6][7]

Energy pathway for the interconversion of this compound isomers.

Experimental Protocols

Synthesis and Separation

This compound is primarily produced as a petrochemical through the catalytic cracking of crude oil or the dimerization of ethylene.[8] Industrial streams typically contain a mixture of both cis and trans isomers, along with other C4 hydrocarbons.[8] Due to their very similar boiling points, separating cis- and trans-2-butene by simple distillation is extremely difficult and often not performed in industrial settings as both isomers exhibit similar reactivity in many applications.[8] For laboratory-scale separations, specialized techniques such as preparative gas chromatography are required.

Characterization and Analysis

Several analytical techniques can be employed to distinguish and quantify the isomers of this compound.

Experimental Workflow for Isomer Analysis

A typical experimental workflow for analyzing this compound isomers.

5.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between cis and trans isomers due to their different symmetries.

-

Protocol: A gaseous or liquid film sample of the this compound mixture is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs the IR radiation.

-

Data Interpretation:

-

trans-2-Butene: Exhibits a strong, characteristic absorption band for the out-of-plane C-H bending vibration at approximately 960-980 cm⁻¹.[12]

-

cis-2-Butene: Shows a corresponding C-H bending vibration at a different frequency, typically around 665-730 cm⁻¹.[12]

-

Both isomers will also show C-H stretching vibrations from the methyl groups (~2860-2975 cm⁻¹) and the vinylic C-H bonds (~3010-3040 cm⁻¹), as well as a C=C stretching vibration.[12] The fingerprint regions (below 1500 cm⁻¹) are unique for each isomer.[12]

-

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can differentiate the isomers based on the chemical environment of the protons and carbon atoms.

-

Protocol: A solution of the sample in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected.

-

Data Interpretation (¹H NMR):

-

The chemical shifts of the vinylic protons (the H atoms attached to the C=C bond) and the methyl protons will be slightly different for the cis and trans isomers due to the different steric environments.

-

The coupling constants (J-values) between the vinylic protons are typically larger for the trans isomer (~12-18 Hz) than for the cis isomer (~6-12 Hz).

-

5.2.3. Gas Chromatography (GC)

GC is an effective method for separating and quantifying the isomers in a mixture.

-

Protocol: A small volume of the gaseous or volatile liquid sample is injected into the chromatograph. An inert carrier gas moves the sample through a column containing a stationary phase. The components of the mixture separate based on their differential partitioning between the mobile and stationary phases.

-

Data Interpretation: The two isomers will have different retention times on most GC columns, allowing for their separation and quantification based on the area under each peak in the resulting chromatogram.

5.2.4. Mass Spectrometry (MS)

While the electron ionization mass spectra of cis- and trans-2-butene are very similar, making them difficult to distinguish by MS alone, it is still a crucial tool for identification.[13][14]

-

Protocol: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: Both isomers will show a parent molecular ion peak [M]⁺ at an m/z of 56, corresponding to [C₄H₈]⁺.[14] The fragmentation patterns are nearly identical, with a base peak typically at m/z 41.[14] Therefore, MS is most powerful when coupled with a separation technique like GC (GC-MS), where the mass spectrum is used to confirm the identity of each separated isomer.[13]

References

- 1. What are the cis and trans isomers of 2 - butene? - askIITians [askiitians.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. What are the cis and trans isomers of 2 butene class 12 chemistry CBSE [vedantu.com]

- 6. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. allen.in [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Simultaneous analysis of butene isomer mixtures using process mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Butene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of the geometric isomers of 2-butene, namely cis-2-butene (B86535) and trans-2-butene. For comparative purposes, data for the structural isomer, 1-butene (B85601), is also included. This document details the fundamental thermodynamic parameters, explores the basis for their relative stabilities, and outlines the rigorous experimental and computational methodologies used for their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the butene isomers are dictated by fundamental properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and the Gibbs free energy of formation (ΔfG°). These values, determined for the gaseous state at standard conditions (298.15 K and 1 bar), are crucial for predicting reaction equilibria and spontaneity.

Below is a summary of these critical thermodynamic parameters.

Table 1: Standard Thermodynamic Properties of Butene Isomers (Gas Phase, 298.15 K)

| Property | 1-Butene | cis-2-Butene | trans-2-Butene | Units |

| Std. Enthalpy of Formation (ΔfH°) | +0.09 ± 0.45 | -7.32 ± 0.42[1] | -11.30 ± 0.41[2] | kJ/mol |

| Std. Molar Entropy (S°) | 305.79 | 300.81[3] | 296.54 | J/mol·K |

| Std. Gibbs Free Energy of Formation (ΔfG°) | +71.38 | +65.9[4] | +62.9[4] | kJ/mol |

| Heat Capacity (Cp) | 85.94 | 80.15[3] | 87.67[5] | J/mol·K |

Note: Data is compiled from various sources, including the NIST Chemistry WebBook and Active Thermochemical Tables. Slight variations may exist between different data versions and compilations.

Analysis of Thermodynamic Stability

The data presented in Table 1 reveals a clear hierarchy of stability among the butene isomers. The trans-2-butene isomer is the most thermodynamically stable, followed by cis-2-butene, with 1-butene being the least stable.

-

Enthalpy of Formation (ΔfH°) : A more negative enthalpy of formation indicates greater energetic stability. trans-2-Butene possesses the most negative ΔfH° (-11.30 kJ/mol), making it approximately 4.0 kJ/mol more stable than cis-2-butene (-7.32 kJ/mol).[1][2][6] This difference is primarily attributed to steric hindrance between the two methyl groups on the same side of the double bond in the cis isomer, which forces them into close proximity and creates van der Waals repulsion. The trans configuration allows these bulky groups to be positioned on opposite sides, minimizing steric strain.

-

Gibbs Free Energy of Formation (ΔfG°) : This value, which incorporates both enthalpy and entropy, is the ultimate determinant of thermodynamic stability under standard conditions. The trend in ΔfG° mirrors that of enthalpy, with trans-2-butene having the lowest value (+62.9 kJ/mol), confirming it as the most stable isomer.[4] The isomerization of cis-2-butene to trans-2-butene is therefore a spontaneous process, although it requires a catalyst or energy input to overcome the activation barrier.

The relative energy levels and the common product formed upon hydrogenation (n-butane) provide a clear visual representation of these stability differences.

Caption: Relative enthalpy levels of butene isomers.

Experimental Protocols for Thermodynamic Characterization

The accurate determination of the thermodynamic data presented above relies on precise experimental techniques. The primary methods employed are calorimetry and spectroscopy, often coupled with statistical mechanics.

The standard enthalpy of formation (ΔfH°) is often derived from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law. Oxygen bomb calorimetry is the principal technique for this measurement.

Methodology:

-

Sample Preparation: A precise mass (typically ~1 gram) of the volatile butene isomer is sealed in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled glass ampule, to prevent evaporation before combustion.[7][8] This capsule is then placed in a crucible inside the high-pressure vessel, or "bomb."

-

Assembly: A fusible ignition wire (e.g., nickel-chromium) is connected to two electrodes, positioned to be in contact with the sample.[7] A small amount of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The sealed bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.[9]

-

Calorimeter Setup: The bomb is submerged in a known, precise mass of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are placed in the water.[7]

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The total heat released is calculated from the observed temperature rise multiplied by the heat capacity of the calorimeter.[10] The heat capacity is determined separately by combusting a standard reference material with a known heat of combustion, such as benzoic acid.[9]

-

Corrections: Adjustments are made for the heat of ignition from the fuse wire and for the formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. The resulting value is the standard enthalpy of combustion, from which the enthalpy of formation can be calculated.

Caption: Experimental workflow for bomb calorimetry.

The relative stabilities of the butene isomers can be determined with high precision by measuring their heats of hydrogenation (ΔH_hydrog). Since all three isomers yield the same product, n-butane, upon hydrogenation, any difference in the heat evolved must correspond to the initial difference in their enthalpies.[11][12]

Methodology:

-

A known amount of the butene isomer is catalytically hydrogenated in a calorimeter.

-

Common catalysts include palladium on alumina (B75360) (Pd/Al2O3) or platinum oxide.[13]

-

The reaction is typically carried out in a solvent at a constant temperature and pressure.

-

The heat evolved during the reaction is measured by the temperature change of the calorimeter system.

-

The isomer that releases the least amount of heat is the most stable. For the 2-butenes, trans-2-butene has a heat of hydrogenation of approximately 27.6 kcal/mol, while the cis isomer's is about 28.6 kcal/mol, confirming the greater stability of the trans isomer.[11]

Standard molar entropy (S°) and heat capacity (Cp) are determined by a combination of low-temperature calorimetry and statistical mechanics calculations based on spectroscopic data.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of the substance is measured as a function of temperature from near absolute zero up to room temperature. This provides the experimental basis for the Third Law entropy.

-

Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule.

-

Statistical Mechanics Calculation: The entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions.[14][15]

-

Translational and Rotational Entropy: Calculated using the particle-in-a-box and rigid-rotor approximations, respectively, requiring the molecular mass and moments of inertia (determined from microwave spectroscopy or computational models).

-

Vibrational Entropy: Calculated by treating each of the 3N-6 (for non-linear molecules) vibrational modes as a quantum harmonic oscillator.[14] The contribution of each mode is determined from its measured vibrational frequency. Low-frequency vibrations contribute significantly to the overall entropy.[16]

-

-

Agreement: The calculated statistical entropy is then compared with the experimental calorimetric entropy. A close agreement validates the spectroscopic assignments and the molecular structure used in the calculations.[17]

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. atct.anl.gov [atct.anl.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. Solved The standard Gibbs energy of formation at 298 K of | Chegg.com [chegg.com]

- 5. This compound, (E)- [webbook.nist.gov]

- 6. Solved The standard enthalpies of formation of gaseous | Chegg.com [chegg.com]

- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 10. scimed.co.uk [scimed.co.uk]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Hydrogenation of olefins. Part 6.—Reaction of n-butenes with hydrogen and with deuterium over alumina- supported palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Vibrational Entropy of Crystalline Solids from Covariance of Atomic Displacements - PMC [pmc.ncbi.nlm.nih.gov]

The Petrochemical Cornerstone: An In-Depth Technical Guide to the Synthesis and Formation of 2-Butene

Abstract

2-Butene (B3427860), a pivotal C4 olefin, serves as a crucial building block in the petrochemical industry for the synthesis of high-value products such as butadiene, a precursor to synthetic rubber, and as a co-monomer in polymerization processes. This technical guide provides a comprehensive overview of the primary industrial processes for the synthesis and formation of this compound. It delves into the fundamental principles, experimental protocols, and quantitative performance metrics of established methods including steam cracking, fluid catalytic cracking (FCC), and on-purpose production technologies. The on-purpose routes detailed herein encompass the dehydrogenation of n-butane, dimerization of ethylene (B1197577), isomerization of n-butenes, and olefin metathesis. This document is intended for researchers, scientists, and professionals in drug development and petrochemicals, offering a detailed examination of reaction pathways, catalyst systems, and process parameters. All quantitative data are summarized in comparative tables, and key experimental methodologies are explicitly detailed. Furthermore, process workflows and reaction pathways are visualized using the Graphviz DOT language to facilitate a deeper understanding of the complex interplay of these industrial processes.

Introduction

The C4 olefins, comprising the isomers of butene (1-butene, cis-2-butene, trans-2-butene, and isobutylene), are integral components of the global petrochemical landscape. Among these, this compound is of significant industrial importance, primarily as a feedstock for the production of 1,3-butadiene (B125203) through oxidative dehydrogenation. The demand for this compound is intrinsically linked to the market for synthetic rubbers and other elastomers. This guide explores the multifaceted approaches to this compound production, from its incidental formation in large-scale cracking processes to highly selective on-purpose synthesis routes.

Byproduct Formation of this compound

A substantial portion of commercially available this compound is obtained as a byproduct from two major refining and petrochemical processes: steam cracking and fluid catalytic cracking.

Steam Cracking

Steam cracking is the primary industrial method for producing light olefins, particularly ethylene and propylene. In this process, hydrocarbon feedstocks such as ethane (B1197151), propane, naphtha, or gas oil are thermally cracked in the presence of steam at high temperatures. The C4 fraction from steam crackers is a complex mixture containing n-butane, isobutane, 1-butene (B85601), this compound (cis and trans isomers), isobutylene, and butadiene.

A typical experimental setup for steam cracking involves a tubular reactor housed within a furnace.

-

Feed Preparation: A gaseous feed of ethane is mixed with steam. The steam-to-hydrocarbon ratio is a critical parameter, typically ranging from 0.3 to 0.7 by weight, to lower the partial pressure of hydrocarbons and minimize coke formation.[1]

-

Cracking Reaction: The mixture is preheated in the convection section of the furnace before entering the radiant coils. The reaction is carried out at temperatures between 750°C and 850°C.[2][3] The residence time in the radiant coils is kept short, on the order of milliseconds, to maximize olefin yield and prevent secondary reactions.[2]

-

Quenching: The hot effluent gas from the furnace is rapidly cooled in transfer line exchangers to halt the cracking reactions.[3]

-

Product Separation: The cooled gas mixture undergoes a series of separation steps, including compression, acid gas removal, drying, and cryogenic fractionation, to isolate the various hydrocarbon products.[4] The C4 fraction is separated for further processing.

The yield of this compound from steam cracking is highly dependent on the feedstock and operating conditions. Heavier feedstocks generally produce a higher yield of C4 olefins.

| Feedstock | Temperature (°C) | Residence Time (s) | This compound Yield (wt%) | Reference |

| Ethane | 800-850 | 0.1-0.5 | Low (typically < 1%) | [5] |

| Propane | 800-850 | 0.1-0.5 | 1-3 | [5] |

| Naphtha | 800-850 | 0.1-0.5 | 3-5 | [5] |

| Gas Oil | 800-850 | 0.1-0.5 | 4-6 | [5] |

Fluid Catalytic Cracking (FCC)

Fluid catalytic cracking is a core conversion process in petroleum refineries, designed to convert high-boiling, high-molecular-weight hydrocarbon fractions into more valuable products like gasoline and light olefins.[6] The C4 stream from an FCC unit is a significant source of butenes.

The FCC process involves a continuous cycle of reaction and catalyst regeneration.

-

Feed Injection: A preheated heavy hydrocarbon feed (e.g., vacuum gas oil) is brought into contact with a hot, fluidized catalyst (typically a zeolite-based catalyst) in the riser of the FCC reactor.[7]

-

Cracking Reaction: The cracking reactions occur in the riser at temperatures of approximately 535°C and pressures around 1.72 bar.[6] The contact time between the feed and catalyst is a few seconds.

-

Catalyst Separation: In the reactor vessel, the cracked hydrocarbon vapors are separated from the spent catalyst using cyclones.[8]

-

Catalyst Regeneration: The spent catalyst, coated with coke, is transferred to a regenerator where the coke is burned off with air at about 715°C.[6] The regenerated catalyst is then returned to the riser.

-

Fractionation: The hydrocarbon vapors from the reactor are sent to a main fractionator to be separated into various product streams, including a C3-C4 fraction.[8]

| Component | Typical Composition (wt%) | Reference |

| n-Butane | 10-15 | [9] |

| Isobutane | 30-40 | [9] |

| 1-Butene | 10-15 | [9] |

| This compound (cis & trans) | 15-20 | [9] |

| Isobutylene | 15-25 | [9] |

| Butadiene | <1 | [9] |

On-Purpose Synthesis of this compound

To meet the growing demand for this compound and to have more control over its production, several on-purpose technologies have been developed.

Dehydrogenation of n-Butane

The catalytic dehydrogenation of n-butane is a direct route to produce a mixture of n-butenes, including 1-butene and this compound.

Caption: The Chauvin mechanism for olefin metathesis.

-

Catalyst System: A common catalyst for this reaction is tungsten oxide supported on silica (B1680970) (WO₃/SiO₂). [10]2. Reaction Conditions: The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 200 to 500°C and pressures from 50 to 450 psig. [10]3. Feed: A mixture of ethylene and this compound is fed to the reactor.

-

Product Separation: The product stream, containing propylene, unreacted ethylene, and 2-butenes, is separated using standard distillation techniques. [10]

| Catalyst | Temperature (°C) | This compound Conversion (%) | Propylene Selectivity (%) | Reference |

| Re/AlMCM-41(60) | 200-250 | ~60 | >40 | [11] |

| NiRe/mix (1:1) | 200-250 | ~68 | 43.9 | [11] |

| W/SiO₂ | >450 | High | >40 | [11] |

| WO₃-Al₂O₃-HY | Not specified | 60-63 | 88 | [11] |

Process Workflows

The following diagrams illustrate the general workflows for the major this compound production processes.

Caption: Simplified process flow for a steam cracking unit.

Caption: Simplified process flow for a fluid catalytic cracking unit.

Caption: Simplified process flow for n-butane dehydrogenation.

Conclusion

The synthesis of this compound is a cornerstone of the modern petrochemical industry, with a diverse array of production methodologies. While steam cracking and fluid catalytic cracking remain significant sources of this compound as a byproduct, on-purpose technologies are gaining prominence due to their ability to meet specific market demands and provide greater control over product slates. The dehydrogenation of n-butane, dimerization of ethylene, isomerization of n-butenes, and olefin metathesis each offer distinct advantages and are employed based on feedstock availability, economic considerations, and desired co-products. A thorough understanding of the underlying reaction mechanisms, catalyst technologies, and process parameters, as detailed in this guide, is essential for the optimization of existing processes and the development of novel, more efficient routes to this vital chemical intermediate. The continued innovation in catalysis and process design will undoubtedly shape the future of this compound production, driving improvements in selectivity, energy efficiency, and sustainability.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. valmet.com [valmet.com]

- 4. Steam cracking - Wikipedia [en.wikipedia.org]

- 5. emerson.com [emerson.com]

- 6. Fluid catalytic cracking - Wikipedia [en.wikipedia.org]

- 7. psecommunity.org [psecommunity.org]

- 8. idc-online.com [idc-online.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of trans-2-Butene

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Butene

Introduction

Trans-2-Butene, systematically named (E)-but-2-ene, is an acyclic monoolefin and a geometric isomer of 2-butene.[1] It is a colorless, flammable liquefied petroleum gas with a slightly aromatic or faintly sweet odor.[2][3][4] As a fundamental hydrocarbon, trans-2-butene serves as a crucial starting material and intermediate in the petrochemical industry. Its applications range from the synthesis of high-density polyethylene (B3416737) (HDPE) and other polymers to the production of specialty chemicals, solvents, and plasticizers.[3][5] This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of trans-2-Butene

The physical characteristics of trans-2-butene are well-documented and essential for its handling, storage, and application in various industrial and laboratory settings. Quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₄H₈[2] |

| Molecular Weight | 56.11 g/mol [2] |

| Melting Point | -105.5 °C[6][7][8] |

| Boiling Point | 0.8 to 1 °C at 760 mmHg[6][7] |

| Density (Liquid) | 0.604 g/mL[9]; 0.626 g/mL at 0.9 °C[6] |

| Vapor Density | 1.93 - 2.0 (Air = 1)[2][7] |

| Vapor Pressure | 1493 mmHg at 20 °C[2]; 2575 mmHg at 37.7 °C[7] |

| Solubility in Water | 511 mg/L at 25 °C (very slightly soluble)[2][10] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene[2][4] |

| Autoignition Temperature | 324 °C (615 °F)[7][10] |

| Flash Point | -19.99 °C (-3.98 °F) (closed cup)[2] |

| Explosive Limits in Air | 1.8 - 9.7% by volume[2][4][11] |

| Refractive Index | Data not consistently available in search results |

| Critical Temperature | 155.45 °C[12] |

| Critical Pressure | 41 bar[12] |

| Heat of Hydrogenation (ΔH°hydrog) | -115 kJ/mol (-27.4 kcal/mol)[13][14] |

Chemical Properties and Reactivity

The chemical behavior of trans-2-butene is primarily dictated by the presence of the carbon-carbon double bond. It is an unsaturated hydrocarbon and is generally more reactive than alkanes.[5]

Stability

The stability of alkene isomers is a critical factor in determining reaction outcomes. Trans-2-butene is notably more stable than its geometric isomer, cis-2-butene.[13][15][16] This increased stability is attributed to reduced steric strain, as the two bulky methyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.[13][15] The energy difference between the two isomers is approximately 2.8 kJ/mol, with the trans isomer being at a lower energy state.[13][14] Consequently, in equilibrium or elimination reactions like the E2 reaction, trans-2-butene is the predominant product.[15]

Reactivity and Key Reactions

Trans-2-butene's double bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition reactions.

-

Addition Reactions : It readily undergoes addition reactions where the double bond is broken. Strong oxidizing agents may react vigorously with it.[5]

-

Hydrogenation : In the presence of a catalyst like palladium or platinum, trans-2-butene reacts with hydrogen gas (H₂) to form butane. The heat released during this reaction (heat of hydrogenation) is a measure of the molecule's stability.[13]

-

Halogenation : The reaction with halogens, such as bromine (Br₂), proceeds via a bromonium ion intermediate. The anti-addition of bromine to trans-2-butene results in the formation of meso-2,3-dibromobutane, an achiral compound with two stereocenters.[17]

-

Polymerization : It can serve as a monomer unit in nickel-catalyzed polymerization reactions to produce high molecular weight polyolefins.[5]

-

Isomerization : The cis-trans isomerization can be induced, often through treatment with a strong acid catalyst or via photochemical processes.[13][18] For instance, when photolyzed with carbonyl sulfide (B99878) (COS), a chain reaction process leads to clean cis-trans isomerization.[18]

-

Oxidation : Reaction with peroxy acids (like HCO₃H) followed by hydrolysis leads to the formation of diols.[19] Reaction with KMnO₄ under mild conditions can also yield diols.[16]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of trans-2-butene are extensive and typically follow standardized methods from organizations like ASTM International or are described in fundamental physical chemistry and organic chemistry laboratory manuals.

A key experimental method for comparing the stability of alkene isomers is through calorimetry to measure their heats of hydrogenation .

Principle of Determining Stability via Heat of Hydrogenation:

-

Objective : To measure the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane.

-

Methodology :

-

A precise amount of the alkene (e.g., trans-2-butene) is placed in a calorimeter with a suitable solvent and a hydrogenation catalyst (e.g., platinum or palladium on carbon).

-

A known volume of hydrogen gas is introduced, and the reaction is initiated.

-

The hydrogenation reaction is exothermic, and the change in temperature of the calorimeter is meticulously measured.

-

By knowing the heat capacity of the calorimeter and its contents, the heat released during the reaction (q) can be calculated.

-

The molar heat of hydrogenation is then determined by dividing the heat released by the number of moles of the alkene reacted.

-

-

Interpretation : Both cis- and trans-2-butene hydrogenate to the same product, n-butane.[13] Since trans-2-butene is more stable (at a lower energy state), it releases less energy upon hydrogenation compared to cis-2-butene.[13][14] The difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stability.[13][14]

References

- 1. britannica.com [britannica.com]

- 2. trans-2-BUTENE | C4H8 | CID 62695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trans-2-Butene Gas | Metro Welding Supply Corp. [metrowelding.com]

- 4. scribd.com [scribd.com]

- 5. This compound | 624-64-6 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. trans-2-Butene = 99 624-64-6 [sigmaaldrich.com]

- 8. gasmet.com [gasmet.com]

- 9. trans-butene-2 [stenutz.eu]

- 10. ICSC 0398 - trans-2-BUTENE [inchem.org]

- 11. mathesongas.com [mathesongas.com]

- 12. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 13. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. quora.com [quora.com]

- 17. When trans-2-butene is reacted with B{{r}_{2}} then product is formed - askIITians [askiitians.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. allen.in [allen.in]

Spectroscopic Fingerprints: A Technical Guide to the Isomers of 2-Butene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of 2-butene (B3427860): cis-2-butene (B86535) and trans-2-butene. A clear understanding and differentiation of these simple alkenes through modern spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are fundamental in many areas of chemical research and development. This document presents key quantitative data in structured tables, details experimental methodologies, and provides visual diagrams to illustrate core concepts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cis- and trans-2-butene, allowing for a direct comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | cis-2-Butene (Z-But-2-ene) Wavenumber (cm⁻¹) | trans-2-Butene (E-But-2-ene) Wavenumber (cm⁻¹) | Notes |

| =C-H | Stretching | ~3010-3040 | ~3010-3040 | Typical for C-H bonds on a C=C double bond.[1] |

| C=C | Stretching | ~1630-1660 | ~1660-1680 | The C=C stretching in the trans isomer is generally weaker or absent in IR due to symmetry.[2] |

| =C-H | Out-of-Plane Bend | ~665-730 | ~960-980 | This is a key diagnostic feature to distinguish between the two isomers.[1][3] |

| C-H (in CH₃) | Stretching | ~2860-2975 | ~2860-2975 | Typical for C-H bonds in a methyl group.[1] |

| C-H (in CH₃) | Bending | ~1370-1470 | ~1370-1470 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy

| Proton Environment | cis-2-Butene Chemical Shift (δ) ppm | trans-2-Butene Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Methyl Protons (-CH₃) | ~1.54 | ~1.58 | Doublet | ~5-7 |

| Vinylic Protons (=CH-) | ~5.37 | ~5.58 | Quartet | ~5-7 |

Note: While trans coupling constants (11-18 Hz) are typically larger than cis coupling constants (6-14 Hz), the symmetry in this compound can make differentiation based solely on the ¹H NMR spectrum challenging as the vinylic protons are chemically equivalent in each isomer and split by the methyl protons.[4][5]

¹³C NMR Spectroscopy

| Carbon Environment | cis-2-Butene Chemical Shift (δ) ppm | trans-2-Butene Chemical Shift (δ) ppm |

| Methyl Carbons (-CH₃) | ~12 | ~17 |

| Vinylic Carbons (=CH-) | ~124 | ~126 |

The difference in chemical shifts, although small, allows for the distinction between the two isomers.[6]

Mass Spectrometry (MS) Data

The electron ionization mass spectra of cis- and trans-2-butene are very similar, making it difficult to distinguish them using this technique alone.[7][8]

| m/z | Ion | Comments |

| 56 | [C₄H₈]⁺• | Molecular Ion (M⁺•) |

| 41 | [C₃H₅]⁺ | Base Peak, corresponds to the stable allyl cation. |

| 39 | [C₃H₃]⁺ | |

| 27 | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for volatile alkenes like this compound.

Infrared (IR) Spectroscopy

-